molecular formula C16H13ClF3NO3 B2752856 methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate CAS No. 866153-11-9

methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate

Cat. No.: B2752856
CAS No.: 866153-11-9
M. Wt: 359.73
InChI Key: JQLRMKFLQSOEOF-UHFFFAOYSA-N
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Description

Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, which is often associated with enhanced chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom or other substituents in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and bioactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}carbamate
  • Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethylphenyl}carbamate

Uniqueness

Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl N-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO3/c1-9-3-5-11(8-13(9)21-15(22)23-2)24-14-6-4-10(7-12(14)17)16(18,19)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLRMKFLQSOEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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